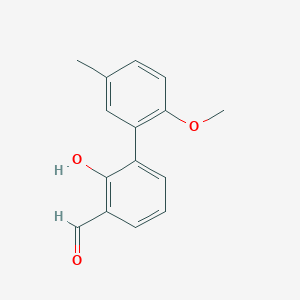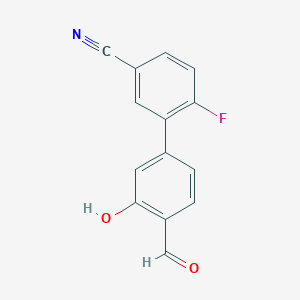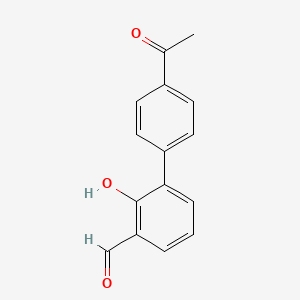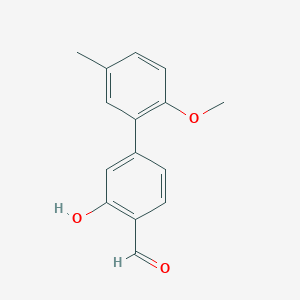
2-Formyl-6-(2-methoxy-5-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-(2-methoxy-5-methylphenyl)phenol, 95% (2F6MMPP95) is a synthetic phenol compound which has been studied for its potential applications in the fields of scientific research, including biochemistry and physiology. In
Mecanismo De Acción
2-Formyl-6-(2-methoxy-5-methylphenyl)phenol, 95% acts as an inhibitor of protein synthesis, by binding to and blocking the active site of the ribosome. This prevents the ribosome from synthesizing proteins, ultimately leading to the inhibition of protein synthesis.
Biochemical and Physiological Effects
2-Formyl-6-(2-methoxy-5-methylphenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress. In addition, it has been shown to reduce the levels of certain hormones in the body, including cortisol and testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-6-(2-methoxy-5-methylphenyl)phenol, 95% is a useful tool for studying the effects of various compounds on biochemical and physiological processes. However, it is important to note that the compound is not approved for human use, and therefore should not be used in any form of clinical trials. Additionally, it is important to note that the compound can be toxic if ingested in large amounts, and should be handled with care.
Direcciones Futuras
There are many possible future directions for research involving 2-Formyl-6-(2-methoxy-5-methylphenyl)phenol, 95%. These include further studies into its effects on cancer cells, its potential as an anti-inflammatory agent, its effects on hormone levels, and its potential applications in drug development. Additionally, further research into the biochemical and physiological effects of the compound could lead to new insights into the structure and function of proteins, as well as new therapeutic agents.
Métodos De Síntesis
2-Formyl-6-(2-methoxy-5-methylphenyl)phenol, 95% is synthesized from the condensation of 2-methoxy-5-methylphenol and formaldehyde. The condensation reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 70-80°C. The reaction is monitored by thin layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The yield of the reaction is typically 95%.
Aplicaciones Científicas De Investigación
2-Formyl-6-(2-methoxy-5-methylphenyl)phenol, 95% has been studied for its potential applications in scientific research, specifically in the fields of biochemistry and physiology. It has been shown to be a useful tool for studying the structure and function of proteins, as well as for studying the effects of various compounds on the body.
Propiedades
IUPAC Name |
2-hydroxy-3-(2-methoxy-5-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-6-7-14(18-2)13(8-10)12-5-3-4-11(9-16)15(12)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBFJOHDLKIPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685157 |
Source


|
| Record name | 2-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-90-4 |
Source


|
| Record name | 2-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














